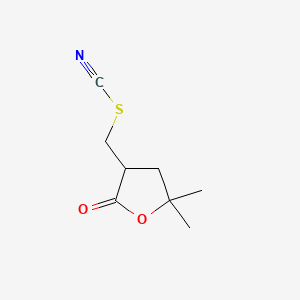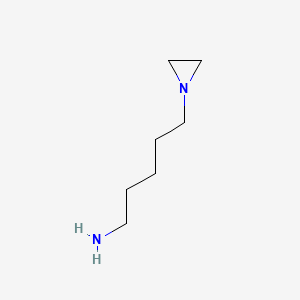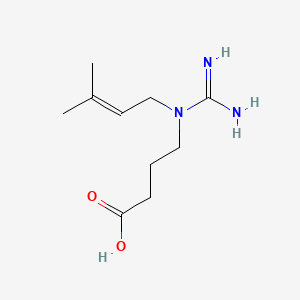
2,4-Dinitrophenylhydrazine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenylhydrazine-d3: is a deuterated form of 2,4-Dinitrophenylhydrazine, which is a substituted hydrazine. This compound is often used in analytical chemistry for the detection of carbonyl compounds, such as aldehydes and ketones. The deuterated form, this compound, is specifically used in isotopic labeling studies and mass spectrometry due to its unique properties that allow for precise tracking and identification of chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitrophenylhydrazine-d3 typically involves the reaction of deuterated hydrazine (N2D4) with 2,4-dinitrochlorobenzene. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H3(NO2)2Cl+N2D4→C6H3(NO2)2NHD2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures and optimized reaction parameters to maximize yield and purity. The process includes the use of high-purity deuterated reagents and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dinitrophenylhydrazine-d3 undergoes several types of chemical reactions, including:
Condensation Reactions: It reacts with carbonyl compounds (aldehydes and ketones) to form hydrazones.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the hydrazine group.
Common Reagents and Conditions:
Condensation Reactions: Typically carried out in acidic conditions using sulfuric acid or hydrochloric acid as catalysts. The reaction with carbonyl compounds forms a hydrazone derivative.
Substitution Reactions: These reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,4-Dinitrophenylhydrazine-d3 is widely used in analytical chemistry for the qualitative and quantitative analysis of carbonyl compounds. It is also used in isotopic labeling studies to track chemical reactions and mechanisms.
Biology: In biological research, this compound is used to detect and quantify carbonyl compounds in biological samples, which can be indicative of oxidative stress and other metabolic processes.
Medicine: It is used in clinical chemistry to analyze biomarkers related to various diseases, including diabetes and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the quality control of pharmaceuticals and other chemical products to ensure the absence of unwanted carbonyl impurities.
Wirkmechanismus
The primary mechanism of action of 2,4-Dinitrophenylhydrazine-d3 involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by the elimination of water to form a stable hydrazone derivative. This reaction is highly specific and allows for the precise detection and quantification of carbonyl compounds. The molecular targets are the carbonyl groups, and the pathway involves the formation of a hydrazone linkage.
Vergleich Mit ähnlichen Verbindungen
2,4-Dinitrophenylhydrazine: The non-deuterated form, commonly used in similar applications but without the isotopic labeling benefits.
Phenylhydrazine: Another hydrazine derivative used for similar purposes but with different reactivity and specificity.
Semicarbazide: Used for the detection of carbonyl compounds but forms semicarbazones instead of hydrazones.
Uniqueness: 2,4-Dinitrophenylhydrazine-d3 is unique due to its deuterium labeling, which provides distinct advantages in mass spectrometry and isotopic studies. This allows for more accurate tracking and analysis of chemical reactions compared to its non-deuterated counterparts.
Eigenschaften
IUPAC Name |
(2,3,5-trideuterio-4,6-dinitrophenyl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORQAOAYAYGIBM-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NN)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590192.png)




![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-(9CI)](/img/no-structure.png)

![4-[1'-(3'-Azido-1',2'-propanediol)]carbazole](/img/structure/B590205.png)


